Hydrazinecarboxylic acid, 2-(5-nitro-2-pyridinyl)-, 1,1-dimethylethyl ester
Overview
Description
Hydrazinecarboxylic acid, 2-(5-nitro-2-pyridinyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C11H14N4O4 It is known for its unique structure, which includes a hydrazinecarboxylic acid moiety linked to a nitro-substituted pyridine ring and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxylic acid, 2-(5-nitro-2-pyridinyl)-, 1,1-dimethylethyl ester typically involves the reaction of hydrazinecarboxylic acid derivatives with 5-nitro-2-pyridinecarboxylic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial production also emphasizes the importance of safety measures and environmental considerations during the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxylic acid, 2-(5-nitro-2-pyridinyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: 2-(5-amino-2-pyridinyl)hydrazinecarboxylic acid.
Reduction: Hydrazinecarboxylic acid, 2-(5-nitro-2-pyridinyl)-.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Hydrazinecarboxylic acid, 2-(5-nitro-2-pyridinyl)-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Hydrazinecarboxylic acid, 2-(5-nitro-2-pyridinyl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The pyridine ring and ester group also contribute to the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
- Hydrazinecarboxylic acid, 2-(5-amino-2-pyridinyl)-, 1,1-dimethylethyl ester.
- Hydrazinecarboxylic acid, 2-(5-chloro-2-pyridinyl)-, 1,1-dimethylethyl ester.
- Hydrazinecarboxylic acid, 2-(5-methyl-2-pyridinyl)-, 1,1-dimethylethyl ester.
Uniqueness
Hydrazinecarboxylic acid, 2-(5-nitro-2-pyridinyl)-, 1,1-dimethylethyl ester is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the hydrazinecarboxylic acid moiety with the nitro-substituted pyridine ring and tert-butyl ester group makes this compound a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[(5-nitropyridin-2-yl)amino]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4/c1-10(2,3)18-9(15)13-12-8-5-4-7(6-11-8)14(16)17/h4-6H,1-3H3,(H,11,12)(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJDJJYIHUKZIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=NC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182499 | |
Record name | 1,1-Dimethylethyl 2-(5-nitro-2-pyridinyl)hydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201182499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133081-29-5 | |
Record name | 1,1-Dimethylethyl 2-(5-nitro-2-pyridinyl)hydrazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133081-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 2-(5-nitro-2-pyridinyl)hydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201182499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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